molecular formula C13H18HgNO6 B1218236 Mersalyl acid CAS No. 486-67-9

Mersalyl acid

Cat. No. B1218236
CAS RN: 486-67-9
M. Wt: 484.88 g/mol
InChI Key: GCUOGPZRDRUOAP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Mersalyl acid and its analogs have been synthesized to explore their potential as organo-mercurial diuretics. The synthesis involves modifications to the structure, including the introduction of different aromatic rings and sulfonamide linkages instead of carbonamide linkages, which have shown some diuretic activity (Foye, Kotak, & Hefferren, 1952).

Molecular Structure Analysis

The molecular structure of this compound and its interactions have been characterized in various studies. For example, mersalyl has been identified as a powerful inhibitor of phosphate transport in mitochondria, with its action facilitated by the reversible reaction with thiol groups (Touraille, Briand, Durand, Bonnafous, & Mani, 1981).

Chemical Reactions and Properties

This compound's interaction with microsomal drug oxidation systems suggests a rigid organization of the electron transport chain, impacting various enzymatic activities without extensively converting cytochrome P-450 to P-420. These studies reveal the intricate chemical reactions and properties this compound exhibits within biological systems (Franklin & Estabrook, 1971).

Physical Properties Analysis

While specific studies directly detailing the physical properties of this compound were not found in the search, understanding its molecular interactions and effects on biological systems indirectly informs about its physical behavior, such as solubility issues noted in the synthesis of its analogs.

Chemical Properties Analysis

The chemical properties of this compound include its ability to inhibit various biological processes. For example, it inhibits TPNH-cytochrome c reductase activity and ethylmorphine N-demethylation, demonstrating its broad impact on cellular electron transport systems and metabolic processes. Its effects on mitochondrial proteins under native and denaturing conditions further illustrate the compound's chemical interactions with biological molecules (Kolbe & Kadenbach, 1981).

Scientific Research Applications

1. Mitochondrial Research

Mersalyl acid has been instrumental in mitochondrial research, particularly in the study of phosphate carriers. It is a powerful inhibitor of phosphate transport in mitochondria and can protect thiol groups from irreversible reactions. This property has enabled the identification and purification of proteins in the internal mitochondrial membrane, contributing significantly to our understanding of mitochondrial function and structure (Touraille et al., 1981).

2. Enzyme Inhibition Studies

Mersalyl's inhibitory action on microsomal drug oxidation has provided insights into the organization of the electron transport chain. It causes inhibition of TPNH-cytochrome c reductase activity and other related activities, aiding in the understanding of electron transport mechanisms (Franklin & Estabrook, 1971).

3. Androgen Receptor Research

This compound has been used in methods for measuring prostatic androgen receptors occupied with unlabeled hormones. Its ability to promote dissociation of receptor-bound steroids has been crucial in developing assays for understanding hormone-receptor interactions (Traish et al., 1981).

4. Hepatobiliary Transport Studies

Studies on mersalyl's effects on hepatobiliary excretion have provided insights into carrier-mediated transport systems in the liver. This research helps in understanding how compounds like mersalyl are taken up and processed by the liver, contributing to broader knowledge of hepatic function and drug metabolism (Thalhammer & Graf, 1989).

5. Renal Function and Diuretics

Research involving mersalyl has contributed to understanding renal function, particularly in relation to diuretics. Studies have examined how mersalyl affects renal tubular excretion and gluconeogenesis, providing valuable data on the kidney's response to diuretics and their mechanism of action (Amores et al., 1989).

Mechanism of Action

Mersalyl acid is a mercurial diuretic which acts on the renal tubules, increasing the excretion of sodium and chloride, in approximately equal amounts, and of water . As a result, blood pressure and edema are markedly decreased . High-affinity binding of the divalent mercuric ion to thiol or sulfhydryl groups of proteins is believed to be the major mechanism for the activity of mercury .

Safety and Hazards

Mersalyl acid should be handled with care to avoid contact with skin and eyes . Formation of dust and aerosols should be avoided . Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

[3-[[2-(carboxymethoxy)benzoyl]amino]-2-methoxypropyl]mercury;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16NO5.Hg.H2O/c1-9(18-2)7-14-13(17)10-5-3-4-6-11(10)19-8-12(15)16;;/h3-6,9H,1,7-8H2,2H3,(H,14,17)(H,15,16);;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUOGPZRDRUOAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC=CC=C1OCC(=O)O)C[Hg].O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18HgNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101334269
Record name {3-[2-(Carboxymethoxy)benzamido]-2-methoxypropyl}(hydroxy)mercury
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Molecular Weight

484.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White odorless solid; Slightly hygroscopic; [Merck Index] White powder; [Sigma-Aldrich MSDS]
Record name Mersalyl acid
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Solubility

partially miscible in water
Record name Mersalyl
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Mechanism of Action

Mersalyl is a mercurial diuretic which acts on the renal tubules, increasing the excretion of sodium and chloride, in approximately equal amounts, and of water. As a result, blood pressure and edema is markedly decreased. High-affinity binding of the divalent mercuric ion to thiol or sulfhydryl groups of proteins is believed to be the major mechanism for the activity of mercury. Through alterations in intracellular thiol status, mercury can promote oxidative stress, lipid peroxidation, mitochondrial dysfunction, and changes in heme metabolism. Mercury is known to bind to microsomal and mitochondrial enzymes, resulting in cell injury and death. For example, mercury is known to inhibit aquaporins, halting water flow across the cell membrane. It also inhibits the protein LCK, which causes decreased T-cell signaling and immune system depression. Mercury is also believed to inhibit neuronal excitability by acting on the postsynaptic neuronal membrane. It also affects the nervous system by inhibiting protein kinase C and alkaline phosphatase, which impairs brain microvascular formation and function, as well as alters the blood-brain barrier. Organic mercury exhibits developmental effects by binding to tubulin, which prevents microtubule assembly and causes mitotic inhibition. In addition, mercury produces an autoimmune response, likely by modification of major histocompatibility complex (MHC) class II molecules, self-peptides, T-cell receptors, or cell-surface adhesion molecules.
Record name Mersalyl
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CAS RN

486-67-9, 879642-25-8, 492-18-2
Record name Mersalyl
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09338
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name {3-[2-(Carboxymethoxy)benzamido]-2-methoxypropyl}(hydroxy)mercury
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Record name Mersalyl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of mersalyl acid?

A1: this compound exerts its effects primarily by binding to sulfhydryl groups (-SH) present in proteins [, , , , , , , , ]. This interaction can lead to alterations in protein conformation, disrupting their normal function [, ].

Q2: How does this compound affect lactate transport in biological systems?

A2: this compound inhibits lactate-proton cotransport in various tissues, including the corneal endothelium [], corneal epithelium [], and frog retinal pigment epithelium []. This inhibition likely stems from its binding to sulfhydryl groups on the lactate transporter protein, impeding its activity [, ].

Q3: What are the consequences of this compound's interaction with enzymes?

A3: this compound can inhibit various enzymes, including Na,K-ATPase in the stria vascularis of the ear [], adenosine deaminase in Aspergillus oryzae [], and 5α-reductase in rats [, ]. This inhibition is often attributed to its interaction with essential sulfhydryl groups at or near the enzyme's active site [, ].

Q4: How does this compound impact cellular respiration?

A4: Studies using soybean mitochondrial membranes suggest that this compound can disrupt Fe-S centers, leading to a decrease in singlet oxygen generation and potentially affecting mitochondrial respiratory processes [, ].

Q5: Does this compound influence intracellular calcium levels?

A5: Research on guinea pig spermatozoa suggests that this compound can induce an influx of calcium ions, contributing to the acrosome reaction, a crucial step in fertilization []. This effect is likely mediated by this compound's interaction with membrane proteins involved in calcium regulation.

Q6: What is the molecular formula and weight of this compound?

A6: this compound has the molecular formula C13H16HgNO6S and a molecular weight of 549.9 g/mol [].

Q7: Is there any spectroscopic data available for this compound?

A7: While the provided research papers don't contain specific spectroscopic data for this compound, they do mention techniques like X-ray diffraction used to characterize its structure [].

Q8: Are there any specific applications of this compound that exploit its interaction with sulfhydryl groups?

A9: Research has explored the use of this compound to study the role of sulfhydryl groups in biological processes, such as enzyme activity, transport mechanisms, and receptor function [, , , ]. Additionally, its ability to induce the acrosome reaction in spermatozoa highlights its potential in reproductive biology research [].

Q9: Have there been any computational studies or QSAR models developed for this compound?

A10: While the provided research papers don't detail computational studies or QSAR models for this compound, they do mention the use of computer-generated three-dimensional models to study its analogs and their interactions with the PAH transporter [].

Q10: What analytical methods are commonly used to characterize and quantify this compound?

A12: The research papers utilize various methods, including high-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (ICPMS) to determine sulfhydryl groups after derivatization with this compound []. X-ray diffraction has been employed for structural characterization [].

Q11: What are the known toxicological properties of this compound?

A13: As an organomercurial compound, this compound possesses inherent toxicity []. Its ability to bind to sulfhydryl groups in proteins can disrupt cellular processes and lead to adverse effects.

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